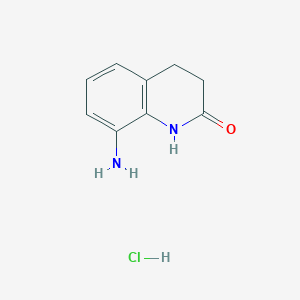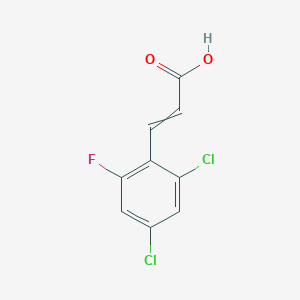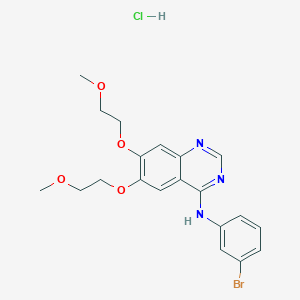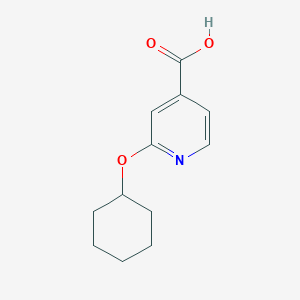
2-(Cyclohexyloxy)isonicotinic acid
描述
2-(Cyclohexyloxy)isonicotinic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
2-(Cyclohexyloxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme arylamine N-acetyltransferase, which is involved in the acetylation of arylamine substrates. This interaction is crucial for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, which are essential for the oxidative metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. The compound modulates the expression of genes associated with inflammation, thereby impacting cellular metabolism and function. In studies involving macrophages, this compound was found to reduce the production of pro-inflammatory cytokines, indicating its potential anti-inflammatory properties . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of arylamine N-acetyltransferase, inhibiting its activity and thereby affecting the acetylation process. Additionally, this compound interacts with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition results in altered oxidative metabolism and changes in the expression of genes involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties. In vitro studies have demonstrated that the compound maintains its activity over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes acetylation by arylamine N-acetyltransferase, resulting in the formation of acetylated metabolites. These metabolites are further processed by cytochrome P450 enzymes, leading to the production of various oxidative metabolites. The compound also affects metabolic flux by altering the activity of key enzymes in the metabolic pathways, resulting in changes in the levels of metabolites such as pyruvate and lactate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via carrier-mediated transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its cellular localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling molecules. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is essential for its role in modulating cellular metabolism and function .
属性
IUPAC Name |
2-cyclohexyloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXGMVHSSOAENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651347 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019353-19-5 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
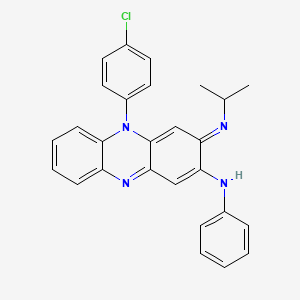
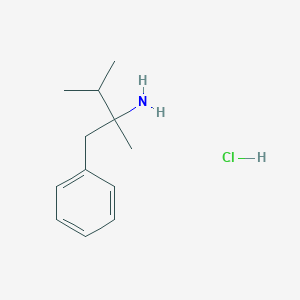
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
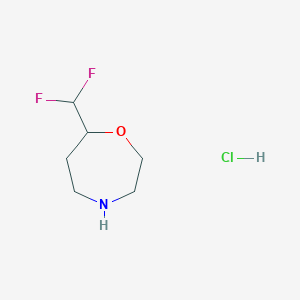
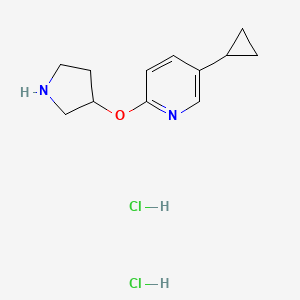
![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)

